4,5,7-Trifluoro-2-methylbenzothiazole
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Overview
Description
4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated benzothiazole derivative with the molecular formula C8H4F3NS. This compound is characterized by the presence of three fluorine atoms at positions 4, 5, and 7 on the benzene ring, and a methyl group at position 2 on the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluoro-2-methylbenzothiazole typically involves the introduction of fluorine atoms into the benzothiazole framework. One common method is the fluorination of 2-methylbenzothiazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluoro-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
4,5,7-Trifluoro-2-methylbenzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluoro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzothiazole
- 4,6-Difluoro-2-methylbenzothiazole
- 2-Methylbenzothiazole
Uniqueness
4,5,7-Trifluoro-2-methylbenzothiazole is unique due to the presence of three fluorine atoms, which significantly influence its chemical and biological properties. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substitution patterns .
Properties
IUPAC Name |
4,5,7-trifluoro-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYXCLFKUAMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2S1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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